Caerin-1.17
Description
Caerin-1.17 is a 25-residue antimicrobial peptide (AMP) isolated from the skin secretions of the Australian tree frog Litoria chloris. It belongs to the caerin family, characterized by a conserved N-terminal sequence and a variable C-terminal region. The peptide adopts an amphipathic α-helical structure in hydrophobic environments, enabling membrane disruption and broad-spectrum activity against bacteria, fungi, and enveloped viruses like HIV and HSV . Its mechanism involves pore formation in microbial membranes, leading to cell lysis, and immunomodulatory effects such as cytokine induction .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLFSVLGSVAKHLLPHVAPIIAEKL |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Caerin-1.17 shares structural motifs with other caerin peptides (e.g., Caerin-1.1, Caerin-1.9) but differs in residue composition and charge distribution. Key structural features of related AMPs are summarized in Table 1 .
Table 1: Structural and Physicochemical Properties of Selected AMPs
| Peptide | Source | Length (AA) | Net Charge | Key Residues | Secondary Structure |
|---|---|---|---|---|---|
| This compound | Litoria chloris | 25 | +3 | Gly⁵, Pro¹⁵, Val²² | α-helix (70% by CD) |
| Caerin-1.1 | Litoria splendida | 21 | +4 | Glu³, Leu¹⁰, Phe²⁰ | α-helix (65% by CD) |
| Magainin-2 | Xenopus laevis | 23 | +4 | Gly⁴, Lys¹⁰, Phe¹⁶ | α-helix (60% by CD) |
| Temporin A | Rana temporaria | 13 | +2 | Leu⁶, Phe⁹, Val¹³ | β-sheet (disordered) |
CD = Circular Dichroism; Data synthesized from structural studies
This compound’s C-terminal proline residue (Pro¹⁵) enhances conformational flexibility, distinguishing it from the rigid α-helix of Magainin-2. This flexibility may improve interactions with diverse microbial membranes .
Functional Activity
Antimicrobial Efficacy :
this compound exhibits potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 2–4 μM) and enveloped viruses (e.g., HSV-1, EC₅₀: 1.5 μM). Comparatively, Temporin A shows narrow-spectrum activity, primarily targeting Gram-positive bacteria (MIC: 6–8 μM) .
Table 2: Antimicrobial and Antiviral Activity
| Peptide | Gram+ Bacteria (MIC, μM) | Gram− Bacteria (MIC, μM) | Enveloped Viruses (EC₅₀, μM) | Hemolytic Activity (HC₅₀, μM) |
|---|---|---|---|---|
| This compound | 2–4 | 8–16 | 1.5 (HSV-1) | >64 |
| Caerin-1.1 | 4–8 | 16–32 | 3.0 (HIV) | 32 |
| Magainin-2 | 8–16 | 8–16 | N/A | 16 |
| Temporin A | 6–8 | >32 | N/A | 8 |
MIC = Minimum Inhibitory Concentration; EC₅₀ = Half-Maximal Effective Concentration; HC₅₀ = Hemolytic Concentration
This compound’s lower hemolytic activity (HC₅₀ >64 μM) compared to Magainin-2 (HC₅₀: 16 μM) highlights its selectivity for microbial over mammalian membranes, likely due to its balanced hydrophobicity and charge .
Mechanistic Insights
While this compound and Magainin-2 both disrupt membranes via the "carpet model," this compound induces stronger membrane curvature due to its proline hinge, facilitating pore formation at lower concentrations . In contrast, Temporin A employs a receptor-mediated mechanism, targeting specific lipid components in bacterial membranes .
Discussion
This compound’s unique structural and functional profile positions it as a promising candidate for antiviral therapeutics. Its reduced cytotoxicity compared to Caerin-1.1 and Magainin-2 underscores the importance of residue-specific modifications in AMP design. coli, MIC: 8–16 μM) suggests room for optimization through sequence engineering.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
